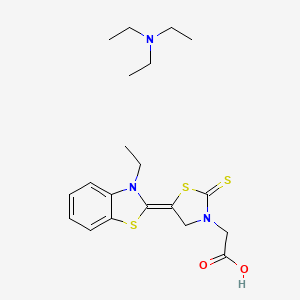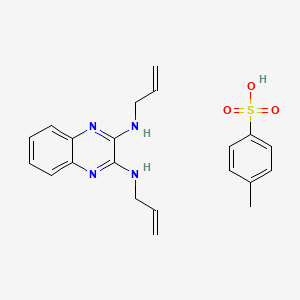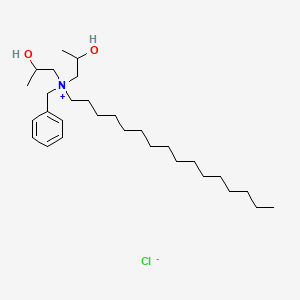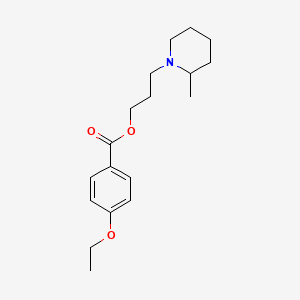![molecular formula C16H16NNaO8S B13766532 Pyridinium, 3-carboxy-1-[2-hydroxy-3-[4-(hydroxysulfomethyl)phenoxy]propyl]-, inner salt, monosodium salt CAS No. 68016-08-0](/img/structure/B13766532.png)
Pyridinium, 3-carboxy-1-[2-hydroxy-3-[4-(hydroxysulfomethyl)phenoxy]propyl]-, inner salt, monosodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 3-carboxylato-1-[2-hydroxy-3-[4-(hydroxysulfonatomethyl)phenoxy]propyl]pyridinium: is a complex organic compound characterized by its unique structure, which includes a pyridinium ring substituted with various functional groups. This compound is known for its ionic nature, consisting of a positively charged pyridinium ion and a negatively charged sulfonate group .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-carboxylato-1-[2-hydroxy-3-[4-(hydroxysulfonatomethyl)phenoxy]propyl]pyridinium typically involves multiple steps, starting with the preparation of the pyridinium ring followed by the introduction of the carboxylate, hydroxy, and sulfonate groups. Common reagents used in these reactions include pyridine, sodium hydroxide, and various sulfonating agents. The reaction conditions often require controlled temperatures and pH levels to ensure the correct substitution and formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve high-quality products .
化学反应分析
Types of Reactions
Sodium 3-carboxylato-1-[2-hydroxy-3-[4-(hydroxysulfonatomethyl)phenoxy]propyl]pyridinium undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylate group can be reduced to form alcohols.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted pyridinium compounds. These products can further undergo additional reactions to form more complex molecules .
科学研究应用
Sodium 3-carboxylato-1-[2-hydroxy-3-[4-(hydroxysulfonatomethyl)phenoxy]propyl]pyridinium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用机制
The mechanism of action of Sodium 3-carboxylato-1-[2-hydroxy-3-[4-(hydroxysulfonatomethyl)phenoxy]propyl]pyridinium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. The presence of multiple functional groups allows it to participate in diverse chemical interactions, enhancing its versatility in different applications .
相似化合物的比较
Similar Compounds
- Sodium 3-carboxylato-1-[2-hydroxy-3-[4-(hydroxysulfonatomethyl)phenoxy]propyl]pyridinium
- Sodium 3-carboxylato-1-[2-hydroxy-3-[4-(hydroxysulfonatomethyl)phenoxy]propyl]pyridinium
- Sodium 3-carboxylato-1-[2-hydroxy-3-[4-(hydroxysulfonatomethyl)phenoxy]propyl]pyridinium
Uniqueness
The uniqueness of Sodium 3-carboxylato-1-[2-hydroxy-3-[4-(hydroxysulfonatomethyl)phenoxy]propyl]pyridinium lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced solubility, stability, and reactivity, making it a valuable tool in various research and industrial applications .
属性
CAS 编号 |
68016-08-0 |
|---|---|
分子式 |
C16H16NNaO8S |
分子量 |
405.4 g/mol |
IUPAC 名称 |
sodium;1-[2-hydroxy-3-[4-[hydroxy(sulfonato)methyl]phenoxy]propyl]pyridin-1-ium-3-carboxylate |
InChI |
InChI=1S/C16H17NO8S.Na/c18-13(9-17-7-1-2-12(8-17)15(19)20)10-25-14-5-3-11(4-6-14)16(21)26(22,23)24;/h1-8,13,16,18,21H,9-10H2,(H-,19,20,22,23,24);/q;+1/p-1 |
InChI 键 |
HDCCHEFIBNGPMS-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=C[N+](=C1)CC(COC2=CC=C(C=C2)C(O)S(=O)(=O)[O-])O)C(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


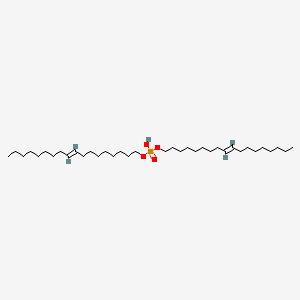
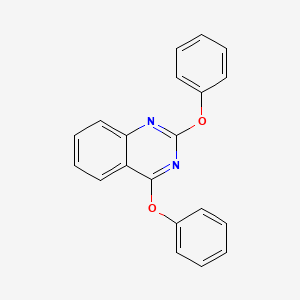
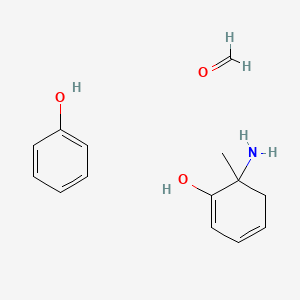
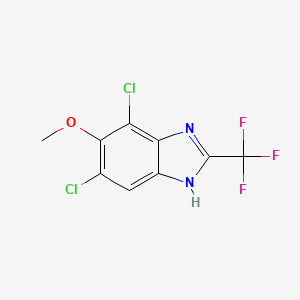
![2-Anthracenesulfonic acid, 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B13766491.png)
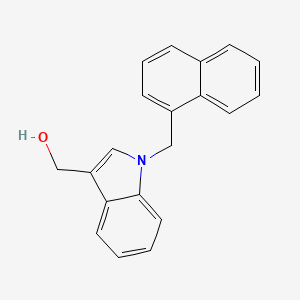
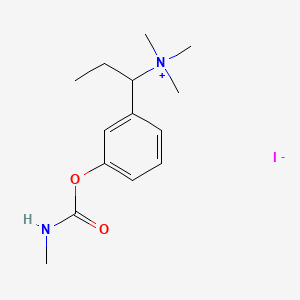
![(3-methylphenyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B13766518.png)
